Sacubitrilat

Neprilysin inhibition IC50 comparison Enzyme assay

Sacubitrilat (LBQ657) is the direct pharmacologically active NEP inhibitor (IC50 5 nM), not a prodrug. Procure this ≥98% pure, crystalline solid for in vitro biochemical and cellular assays lacking esterase activity—the prodrug sacubitril is inactive in these systems. Validated in ex vivo human cardiomyocyte studies and indispensable as the Sacubitril Desethyl Impurity reference standard for ANDA filings. Confirmed >1,000-fold selectivity over ACE eliminates off-target effects seen with thiorphan and omapatrilat.

Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
CAS No. 149709-44-4
Cat. No. B1680482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSacubitrilat
CAS149709-44-4
SynonymsLBQ-657;  LBQ 657;  LBQ657;  Sacubitrilat.
Molecular FormulaC22H25NO5
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O
InChIInChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1
InChIKeyDOBNVUFHFMVMDB-BEFAXECRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sacubitrilat (CAS 149709-44-4) Procurement Guide: Active Neprilysin Inhibitor Metabolite for Cardiovascular Research


Sacubitrilat (LBQ657) is the active neprilysin (NEP) inhibitor metabolite generated in vivo from the orally administered prodrug sacubitril [1]. As a single diastereomer with specific stereocenters, sacubitrilat acts by competitively inhibiting the zinc metallopeptidase neprilysin, thereby increasing circulating levels of natriuretic peptides and other vasoactive substrates degraded by this enzyme [2]. Sacubitrilat serves as the active pharmacological entity in the heart failure medicine LCZ696 (sacubitril/valsartan) and is primarily eliminated via the renal route with a terminal half-life of approximately 12 hours in healthy subjects [3].

Why Sacubitrilat (LBQ657) Cannot Be Replaced by Sacubitril or Other NEP Inhibitors in Research


Direct substitution of sacubitrilat with the prodrug sacubitril or alternative neprilysin inhibitors is not scientifically valid due to fundamental differences in molecular target engagement, pharmacokinetic behavior, and experimental utility. Sacubitrilat is the direct active species that binds to the neprilysin active site; the prodrug sacubitril requires in vivo esterase-mediated conversion to exert pharmacological activity and is therefore unsuitable for in vitro biochemical or cellular assays [1]. Unlike thiorphan, sacubitrilat demonstrates >1,000-fold selectivity for neprilysin over angiotensin-converting enzyme (ACE) and other metalloproteases, a selectivity profile not uniformly shared across the NEP inhibitor class . Furthermore, sacubitrilat's distinct pharmacokinetic profile—including a 12-hour terminal half-life and renal elimination—differs from other NEP inhibitors such as omapatrilat, which also inhibits aminopeptidase P and carries a higher angioedema risk [2]. For analytical applications, sacubitrilat serves as the definitive reference standard for impurity profiling and method validation in sacubitril drug product development, a role that cannot be fulfilled by structurally distinct NEP inhibitors.

Sacubitrilat (LBQ657) Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Neprilysin Inhibition Potency of Sacubitrilat Compared to Thiorphan

Sacubitrilat (LBQ657) inhibits human neprilysin with an IC50 of approximately 5 nM in biochemical assays, demonstrating modestly higher potency than the classical NEP inhibitor thiorphan, which exhibits an IC50 of 6.9 nM under comparable assay conditions . This 1.38-fold difference in inhibitory potency, while modest at the enzyme level, is complemented by sacubitrilat's superior selectivity profile described in subsequent evidence items.

Neprilysin inhibition IC50 comparison Enzyme assay

Selectivity of Sacubitrilat for Neprilysin Over Angiotensin-Converting Enzyme (ACE)

Sacubitrilat demonstrates exceptional selectivity for neprilysin over angiotensin-converting enzyme (ACE), showing over 1,000-fold selectivity in biochemical assays . At a test concentration of 10 µM, sacubitrilat selectively inhibits neprilysin with no measurable inhibition of ACE . This selectivity profile contrasts with dual NEP/ACE inhibitors such as omapatrilat, which inhibits both neprilysin and ACE, and additionally inhibits aminopeptidase P—a property associated with increased bradykinin accumulation and elevated angioedema risk [1].

Selectivity profiling Off-target activity Metalloprotease inhibition

Pharmacokinetic Differentiation: Sacubitrilat Terminal Half-Life Versus Prodrug Sacubitril

Sacubitrilat (LBQ657) exhibits a mean terminal elimination half-life of approximately 12 hours in healthy subjects following oral administration of the prodrug sacubitril/valsartan, which is markedly longer than the ~1.3-hour half-life of the prodrug sacubitril itself [1]. This extended half-life of the active metabolite enables sustained neprilysin inhibition over a 24-hour dosing interval, whereas the prodrug is rapidly cleared from systemic circulation. The conversion of sacubitril to sacubitrilat is rapid, with sacubitrilat reaching peak plasma concentrations at 1.5–2.0 hours post-dose compared to 0.5 hours for sacubitril [2].

Pharmacokinetics Half-life Drug metabolism

Direct Cardioprotective Effects of Sacubitrilat in Human Heart Failure Cardiomyocytes

In freshly isolated human ventricular cardiomyocytes from patients with end-stage heart failure, sacubitrilat (40 µmol/L) reduced pro-arrhythmogenic diastolic sarcoplasmic reticulum (SR) Ca²⁺ spark frequency and SR Ca²⁺ leak by 74 ± 7% relative to untreated controls [1]. This effect was specific to sacubitrilat; the angiotensin receptor blocker valsartan alone did not alter these parameters, confirming that the observed cardioprotective benefit is attributable to neprilysin inhibition by sacubitrilat rather than angiotensin receptor blockade [1]. In murine ventricular cardiomyocytes under catecholaminergic stress, sacubitrilat reduced Ca²⁺ spark frequency by 57 ± 7% and SR Ca²⁺ leak by 76 ± 5% [1].

Cardiomyocyte calcium handling Anti-arrhythmic Heart failure

Analytical Reference Standard Utility: Sacubitrilat for ANDA and DMF Submissions

Sacubitrilat serves as a pharmacopeial-traceable reference standard for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) filings for sacubitril-containing drug products [1]. The compound is supplied with detailed Certificate of Analysis (COA) documentation and can be provided with further traceability against USP or EP standards based on feasibility [1]. Sacubitrilat is also utilized as Sacubitril Desethyl Impurity reference material for impurity profiling in commercial production of sacubitril active pharmaceutical ingredient .

Reference standard Method validation Impurity profiling

Optimal Application Scenarios for Sacubitrilat (LBQ657) Based on Quantitative Evidence


In Vitro Biochemical Assays Requiring Potent and Selective Neprilysin Inhibition

Sacubitrilat (LBQ657) is the preferred compound for in vitro biochemical studies investigating neprilysin enzyme activity. With an IC50 of 5 nM against human neprilysin and >1,000-fold selectivity over ACE [1], it provides clean pharmacological inhibition without confounding off-target effects. The compound is supplied as a crystalline solid with ≥98% purity, suitable for precise concentration-response studies. Researchers should note that sacubitrilat, not the prodrug sacubitril, must be used in cell-free or cellular systems lacking esterase activity, as the prodrug requires enzymatic conversion to exert NEP inhibition .

Ex Vivo Human Cardiac Tissue Studies Investigating Calcium Handling and Arrhythmogenesis

Sacubitrilat has been validated at 40 µmol/L concentrations in freshly isolated human ventricular cardiomyocytes from end-stage heart failure patients, demonstrating a 74% reduction in pro-arrhythmogenic SR Ca²⁺ leak [1]. This evidence supports the use of sacubitrilat in ex vivo cardiac electrophysiology studies, particularly those examining the direct myocardial effects of neprilysin inhibition independent of systemic hemodynamic changes. Valsartan served as a negative control in these studies, confirming that the observed benefits are specific to sacubitrilat-mediated NEP inhibition [1].

Pharmacokinetic and Drug Metabolism Studies of LCZ696 (Sacubitril/Valsartan)

Sacubitrilat is the essential analyte for quantifying active neprilysin inhibitor exposure in pharmacokinetic studies of sacubitril/valsartan. Its terminal half-life of approximately 12 hours in healthy subjects and extended half-life in renal impairment (up to 38.5 hours in severe renal impairment) make it the primary driver of sustained NEP inhibition [1]. Analytical methods developed for sacubitrilat quantification in plasma are critical for bioequivalence studies and therapeutic drug monitoring .

Pharmaceutical Quality Control: Impurity Profiling and Method Validation for Sacubitril API

Sacubitrilat functions as Sacubitril Desethyl Impurity and is a required reference standard for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) filings for sacubitril drug substance and drug product [1]. The compound is supplied with detailed Certificate of Analysis (COA) documentation and can be provided with further traceability against USP or EP standards. Alternative NEP inhibitors lack the specific structural relationship to sacubitril required for impurity identification and quantification in regulatory submissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sacubitrilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.